molecular formula C12H14O5 B14436255 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde CAS No. 78423-49-1

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde

Cat. No.: B14436255
CAS No.: 78423-49-1
M. Wt: 238.24 g/mol
InChI Key: MSHCPNLVMAMKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is an aromatic ketone with the molecular formula C13H16O5. It is also known by the name grandinol. This compound is characterized by the presence of three hydroxyl groups and a 3-methylbutanoyl group attached to a benzaldehyde core. It is a significant molecule in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde typically involves multiple steps. One common method starts with pyrogallol as the initial raw material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . The phenolic hydroxyl groups are protected to prevent unwanted reactions during the formylation step, where a formyl group is introduced. Finally, the protecting groups are removed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, minimizing waste, and ensuring safety, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzoic acid.

    Reduction: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their antimicrobial properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can react with nucleophiles in biological systems, potentially modifying proteins and enzymes. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

78423-49-1

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2,4,6-trihydroxy-3-(3-methylbutanoyl)benzaldehyde

InChI

InChI=1S/C12H14O5/c1-6(2)3-9(15)11-10(16)4-8(14)7(5-13)12(11)17/h4-6,14,16-17H,3H2,1-2H3

InChI Key

MSHCPNLVMAMKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C(=C1O)C=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.